5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one is a complex organic compound with a unique structure that combines a pyranone ring with a thiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization and thiazole ring formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-6-methyl-2H-pyran-2-one: Lacks the bromine and thiazole groups.
5-bromo-4-hydroxy-6-methyl-2H-pyran-2-one: Lacks the thiazole group.
3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one: Lacks the bromine and hydroxyl groups.
Uniqueness
5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H10BrNO3S |
---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)pyran-2-one |
InChI |
InChI=1S/C15H10BrNO3S/c1-8-12(16)13(18)11(15(19)20-8)10-7-21-14(17-10)9-5-3-2-4-6-9/h2-7,18H,1H3 |
InChI-Schlüssel |
AVTNVJIVDPDDIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=O)O1)C2=CSC(=N2)C3=CC=CC=C3)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.